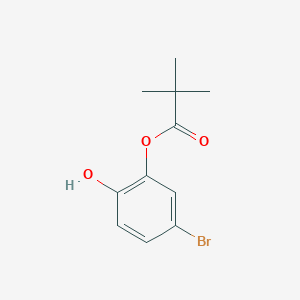
(5-bromo-2-hydroxyphenyl) 2,2-dimethylpropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-bromo-2-hydroxyphenyl) 2,2-dimethylpropanoate is an organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a 2,2-dimethylpropionic acid moiety esterified with a 5-bromo-2-hydroxyphenyl group. It is used in various scientific research applications due to its reactivity and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-dimethylpropionic acid 5-bromo-2-hydroxyphenylester typically involves the esterification of 2,2-dimethylpropionic acid with 5-bromo-2-hydroxyphenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale esterification reactions using similar reagents and conditions as in laboratory synthesis. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Types of Reactions:
Oxidation: The phenolic hydroxyl group in the compound can undergo oxidation to form quinones.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOCH3) in methanol for nucleophilic substitution.
Major Products:
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Various substituted phenyl esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(5-bromo-2-hydroxyphenyl) 2,2-dimethylpropanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of 2,2-dimethylpropionic acid 5-bromo-2-hydroxyphenylester is not fully understood. its biological effects are likely mediated through interactions with cellular proteins and enzymes. The bromine atom and phenolic hydroxyl group may play crucial roles in binding to molecular targets, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
2,2-Dimethylpropionic acid: Shares the same core structure but lacks the esterified phenyl group.
5-Bromo-2-hydroxybenzoic acid: Contains the brominated phenol moiety but differs in the carboxylic acid group.
Uniqueness: (5-bromo-2-hydroxyphenyl) 2,2-dimethylpropanoate is unique due to the combination of the 2,2-dimethylpropionic acid and 5-bromo-2-hydroxyphenyl groups. This unique structure imparts distinct chemical reactivity and potential biological activities, making it valuable in various research fields.
Eigenschaften
Molekularformel |
C11H13BrO3 |
|---|---|
Molekulargewicht |
273.12 g/mol |
IUPAC-Name |
(5-bromo-2-hydroxyphenyl) 2,2-dimethylpropanoate |
InChI |
InChI=1S/C11H13BrO3/c1-11(2,3)10(14)15-9-6-7(12)4-5-8(9)13/h4-6,13H,1-3H3 |
InChI-Schlüssel |
UNJJJTJIDFCXEN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(=O)OC1=C(C=CC(=C1)Br)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














